Methyl 3-(2-oxocyclooctyl)propanoate

Description

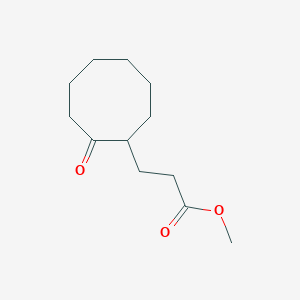

Methyl 3-(2-oxocyclooctyl)propanoate is an ester derivative featuring a cyclooctane ring with a ketone group at the 2-position and a methyl propanoate moiety. Cyclic ketone-containing esters are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and conformational flexibility .

Properties

CAS No. |

3203-11-0 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

methyl 3-(2-oxocyclooctyl)propanoate |

InChI |

InChI=1S/C12H20O3/c1-15-12(14)9-8-10-6-4-2-3-5-7-11(10)13/h10H,2-9H2,1H3 |

InChI Key |

QQYPMQYDEHYVEC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCCCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The compound can be synthesized through the esterification of 3-(2-oxocyclooctyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Claisen Condensation: Another method involves the Claisen condensation of ethyl 3-oxopropanoate with cyclooctanone, followed by methylation of the resulting product.

Industrial Production Methods: Industrial production often involves large-scale esterification processes using automated reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The ketone group in the cyclooctyl ring can undergo oxidation to form carboxylic acids.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-(2-carboxycyclooctyl)propanoic acid.

Reduction: Methyl 3-(2-hydroxycyclooctyl)propanoate.

Substitution: Methyl 3-(2-aminocyclooctyl)propanoate or methyl 3-(2-thiocyclooctyl)propanoate.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of esterification and condensation reactions.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

- Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.

Industry:

- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxocyclooctyl)propanoate largely depends on its functional groups. The ester group can undergo hydrolysis in biological systems to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The ketone group can interact with nucleophiles, facilitating reactions that are crucial in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 3-(2-oxocyclohexyl)propanoate

- Structure: Cyclohexane ring (6-membered) with a 2-oxo group and methyl propanoate.

- Molecular Formula : C₁₀H₁₆O₃; Molecular Weight: 184.23 g/mol.

- Physical Properties : Density = 1.059 g/cm³ (25°C), Boiling Point = 133–134°C at 12 Torr .

Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate

- Structure : Aromatic phenyl ring substituted with three methoxy groups and a β-keto ester.

- Molecular Formula : C₁₃H₁₆O₆; Molecular Weight: 268.26 g/mol .

- Key Differences : The electron-rich aromatic system may facilitate conjugation, altering UV absorption and redox behavior compared to alicyclic derivatives.

Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate

- Structure : Chlorinated ketone and p-tolyl aromatic group.

- Applications : Used as an intermediate in drug synthesis; chlorine enhances electrophilicity, enabling nucleophilic substitution reactions .

Ethyl 3-oxopropanoate Derivatives

- Example : Ethyl (2-chlorobenzoyl)acetate (C₁₁H₁₁ClO₃).

- Key Differences : Ethyl esters (vs. methyl) exhibit higher lipophilicity, impacting bioavailability. Aromatic substituents influence π-π stacking in biological targets .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 3-(2-oxocyclohexyl)propanoate | 184.23 | 133–134 (12 Torr) | 1.059 | Cyclohexyl, ketone, ester |

| Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate | 268.26 | Not reported | Not reported | Aromatic, methoxy, β-keto ester |

| Ethyl (2-chlorobenzoyl)acetate | ~226.66 (estimated) | Not reported | Not reported | Chlorophenyl, β-keto ester |

- Cyclooctyl vs. Cyclohexyl: The larger cyclooctyl ring in Methyl 3-(2-oxocyclooctyl)propanoate likely increases steric bulk, reducing reaction rates in sterically sensitive reactions compared to the cyclohexyl analog. However, it may improve binding affinity in hydrophobic pockets of enzymes .

- Aromatic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.